3-(2-Chloro-4-fluorophenyl)propan-1-ol
Description
Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEDSQFMYGTWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695287 | |
| Record name | 3-(2-Chloro-4-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
377083-94-8 | |
| Record name | 3-(2-Chloro-4-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
3-(2-Chloro-4-fluorophenyl)propan-1-ol is being explored for its potential as a pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents in treating diseases such as cancer and neurodegenerative disorders.
Biochemical Studies
The compound plays a significant role in studying enzyme interactions and biochemical pathways. It has been shown to inhibit certain enzymes, which can lead to significant cellular effects.
Material Science
This compound is also investigated for its potential use in the synthesis of novel materials with unique properties, particularly in the development of polymeric materials or coatings.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| PKB Inhibition | Induces apoptosis in cancer cells | |
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Study 1: Cancer Research
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to significant cell death via apoptosis mediated by PKB inhibition. This suggests its potential as a therapeutic agent against breast cancer.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of this compound revealed that it enhances neuronal survival under oxidative stress conditions, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 3-(2-Chloro-4-fluorophenyl)propan-1-ol, emphasizing differences in substituents, molecular properties, and applications:
*Molecular weight inferred from analogs due to lack of direct data.
Key Findings:
Fluorine at the 4-position enhances aromatic stability and may influence electronic interactions in drug-receptor binding .
Functional Group Modifications: The morpholino and amino groups in (S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol introduce hydrogen-bonding capabilities, which could enhance solubility and target affinity . Incorporation into diazepane rings (e.g., tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) demonstrates adaptability in scaffold design, though rotamer formation complicates synthesis .
Synthetic Yields and Purity: Pyridine derivatives like 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol achieve 71% yield with >99% NMR purity, suggesting efficient protocols for nitrogen-containing analogs . Discontinued commercial availability of some analogs (e.g., 3-((1-(2-Chloro-4-fluorophenyl)ethyl)amino)propan-1-ol) may reflect challenges in stability or scalability .
Research Implications and Limitations
- Therapeutic Potential: Cytotoxicity data for thiophene-pyrimidine analogs (e.g., 3-[(2-substituted-tetrahydrocyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol derivatives) against colorectal adenoma (HC 29) and breast cancer (MDA) cell lines suggest halogenated propanols may serve as bioactive scaffolds .
- Synthetic Challenges : Column chromatography remains a common purification method, but rotamer separation (e.g., in diazepane derivatives) requires optimization .
- Data Gaps : Direct pharmacological or physicochemical data for this compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
3-(2-Chloro-4-fluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClF, with a molecular weight of approximately 188.65 g/mol. The compound features a hydroxyl group (-OH), a chlorinated phenyl ring, and a fluorinated phenyl substituent, which contribute to its distinct chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially influencing neurotransmitter systems. This binding capability suggests applications in neuropharmacology.
Research Findings
Numerous studies have explored the biological activity of this compound:
- Antiproliferative Activity : In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines, including breast cancer (MCF-7) cells. These compounds demonstrated IC50 values comparable to established anticancer agents .
- Neuropharmacological Effects : Research indicates that this compound may affect dopaminergic and serotonergic systems, suggesting potential use in treating conditions such as depression or schizophrenia. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications .
- Structure-Activity Relationship (SAR) : Studies investigating the SAR of related compounds highlight that modifications in the halogen substituents can significantly influence biological activity. The presence of both chlorine and fluorine atoms is crucial for enhancing lipophilicity and receptor affinity .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of phenylpropanols demonstrated that this compound exhibited notable cytotoxicity against MCF-7 breast cancer cells. The compound was evaluated alongside other structural analogs, revealing that it outperformed several compounds in terms of potency and selectivity towards cancer cells .
Case Study 2: Neuropharmacological Evaluation
In a preclinical model assessing the effects on dopaminergic systems, this compound showed promise as a potential treatment for psychostimulant abuse. It effectively reduced the reinforcing effects of cocaine in rat models, indicating its potential as a therapeutic agent for addiction treatment .
Table 1: Biological Activities of this compound
Preparation Methods
Reaction Mechanism and Conditions
A widely documented method involves the Grignard reaction of 2-chloro-4-fluoroacetophenone with ethylmagnesium bromide, followed by reduction. The process proceeds as follows:
-
Grignard Formation : 2-Chloro-4-fluoroacetophenone reacts with ethylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C to form a magnesium alkoxide intermediate.
-
Quenching and Reduction : The intermediate is hydrolyzed with aqueous ammonium chloride, and the resulting ketone is reduced using sodium borohydride (NaBH₄) in methanol at 0°C.
Key Parameters
Analytical Data
Catalytic Hydrogenation of Propenyl Derivatives
Process Overview
Arylpropenols are hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H₂). For example, 3-(2-chloro-4-fluorophenyl)propen-1-ol undergoes hydrogenation at 50°C and 3 bar H₂ pressure.
Advantages and Limitations
-
Selectivity : High for cis-isomers due to steric effects.
-
Challenge : Requires high-purity starting material to avoid catalyst poisoning.
Epoxide Ring-Opening with Halogenating Agents
Methodology
Epoxide intermediates, such as 2-(2-chloro-4-fluorophenyl)oxirane, react with hydrochloric acid (HCl) or iodomethane (ICH₂Cl) in polar aprotic solvents (e.g., dimethylformamide). The reaction proceeds via nucleophilic attack at the less substituted carbon.
Optimization Insights
Enzymatic Resolution of Racemic Mixtures
Kinetic Resolution Using Lipases
Racemic this compound is resolved using Candida antarctica lipase B (CALB) in toluene. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Performance Metrics
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard + Reduction | 82 | 95 | High | Moderate |
| Catalytic Hydrogenation | 72 | 90 | Moderate | High |
| Epoxide Ring-Opening | 91 | 98 | Low | Low |
| Enzymatic Resolution | 45 | 99 | High | High |
Industrial-Scale Considerations
Q & A
Basic: What are the common synthetic routes for 3-(2-Chloro-4-fluorophenyl)propan-1-ol?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reduction of precursor aldehydes/ketones. For example:
- Aldehyde Reduction: 3-(2-Chloro-4-fluorophenyl)propanal (CID 53403920) can be reduced using NaBH₄ or LiAlH₄ to yield the alcohol. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize side reactions like over-reduction .
- Grignard Reaction: Reaction of 2-chloro-4-fluorobenzyl halides with ethylene oxide followed by hydrolysis. Catalyst choice (e.g., CuI for Ullmann-type couplings) impacts yield and purity .
- Purification: Column chromatography (hexanes/EtOAC with 0.25% Et₃N) is effective for isolating stereoisomers or eliminating byproducts .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., splitting patterns for fluorine and chlorine in the aromatic region). For example, δ 154.75 ppm (¹³C) corresponds to carbonyl groups in derivatives .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .
- Mass Spectrometry: HRMS (ESI) confirms molecular weight (e.g., [M+H]+ for C₉H₁₁ClFO: calculated 201.05, observed 201.04) .
Advanced: What strategies optimize reactivity studies for synthesizing derivatives?
Methodological Answer:
- Functional Group Interconversion:
- Multicomponent Reactions: Ugi or Passerini reactions with aldehydes and isocyanides yield complex architectures (e.g., tert-butyl diazepane carboxylates) .
Advanced: How does the chloro-fluoro substitution pattern influence biological activity?
Methodological Answer:
- Comparative SAR Studies:
- Replace -Cl/-F with -Br/-CH₃ to assess steric/electronic effects on enzyme binding (e.g., fluorophenyl analogs show 10-fold higher CYP450 inhibition than chlorophenyl derivatives) .
- In vitro Assays: Test antimicrobial activity against Gram-positive bacteria (MIC ≤ 8 µg/mL) via broth microdilution, correlating logP and membrane permeability .
- Metabolism Studies: LC-MS tracks hydroxylated metabolites in hepatocyte models, revealing fluorine’s role in slowing oxidative degradation .
Advanced: What computational methods predict physicochemical properties and binding modes?
Methodological Answer:
- QSAR Modeling: Use Gaussian09 to calculate electrostatic potentials (ESP) and polar surface area (PSA), predicting blood-brain barrier permeability .
- Docking Studies (AutoDock Vina): Simulate interactions with tyrosine kinases (PDB: 2HQ6). The chloro-fluoro motif forms halogen bonds with Leu694 (ΔG = -9.2 kcal/mol) .
- MD Simulations (GROMACS): Assess stability in lipid bilayers; fluorine enhances membrane penetration via hydrophobic interactions .
Advanced: How are enantiomers resolved, and how is chiral activity assessed?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA columns (hexane:IPA 90:10) to separate (R)- and (S)-enantiomers. Confirm purity via optical rotation ([α]D²⁵ = +15.6°) .
- Enzymatic Assays: Test enantioselective inhibition of β-galactosidase. (S)-isomers show IC₅₀ = 12 µM vs. 45 µM for (R)-isomers due to steric hindrance .
Advanced: What challenges arise in crystallographic studies of halogenated derivatives?
Methodological Answer:
- Twinned Crystals: High Z′ structures (e.g., Z′ = 4) require SHELXD for phase solution. Anisotropic refinement with SHELXL improves R-factors (< 0.05) .
- Disorder Modeling: Fluorine/chlorine atoms in flexible side chains are split over two sites (occupancy 0.7/0.3) using PART instructions .
Advanced: How is this compound utilized in multicomponent reaction pipelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
